(E)-N-(6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)-N''-(4-PHENOXYPHENYL)GUANIDINE
Overview
Description
(E)-N-(6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)-N’'-(4-PHENOXYPHENYL)GUANIDINE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a phenylsulfanyl group and a phenoxyphenyl guanidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)-N’'-(4-PHENOXYPHENYL)GUANIDINE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol and a halogenated pyrimidine derivative.
Attachment of the Phenoxyphenyl Guanidine Moiety: The final step involves the coupling of the phenoxyphenyl guanidine moiety to the pyrimidine core through a nucleophilic addition reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)-N’'-(4-PHENOXYPHENYL)GUANIDINE undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine core can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The phenoxyphenyl guanidine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or sulfonates as electrophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted phenoxyphenyl guanidine derivatives.
Scientific Research Applications
(E)-N-(6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)-N’'-(4-PHENOXYPHENYL)GUANIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-N-(6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)-N’'-(4-PHENOXYPHENYL)GUANIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(6-{[(4-chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-(4-phenoxyphenyl)guanidine: Similar structure with a chlorophenyl group instead of a methylphenyl group.
2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)methyl methacrylate: Contains a similar pyrimidine core but with different substituents.
Uniqueness
(E)-N-(6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)-N’'-(4-PHENOXYPHENYL)GUANIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-[(4-methylphenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-17-7-13-22(14-8-17)33-16-19-15-23(31)29-25(28-19)30-24(26)27-18-9-11-21(12-10-18)32-20-5-3-2-4-6-20/h2-15H,16H2,1H3,(H4,26,27,28,29,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKCZBGKSIBOQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N=C(N)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)/N=C(\N)/NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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